molecular formula C19H20ClN3O4 B15014759 4-methoxybenzyl (2E)-2-{4-[(2-chlorophenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate

4-methoxybenzyl (2E)-2-{4-[(2-chlorophenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate

Cat. No.: B15014759
M. Wt: 389.8 g/mol
InChI Key: CUHCKPZVCGBDEK-LPYMAVHISA-N
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Description

(3E)-N-(2-CHLOROPHENYL)-3-[({[(4-METHOXYPHENYL)METHOXY]CARBONYL}AMINO)IMINO]BUTANAMIDE is a complex organic compound characterized by its unique structural features. This compound contains a chlorophenyl group, a methoxyphenyl group, and a butanamide backbone, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of (3E)-N-(2-CHLOROPHENYL)-3-[({[(4-METHOXYPHENYL)METHOXY]CARBONYL}AMINO)IMINO]BUTANAMIDE typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the chlorophenyl and methoxyphenyl intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(3E)-N-(2-CHLOROPHENYL)-3-[({[(4-METHOXYPHENYL)METHOXY]CARBONYL}AMINO)IMINO]BUTANAMIDE has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: Research explores its potential therapeutic effects and pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3E)-N-(2-CHLOROPHENYL)-3-[({[(4-METHOXYPHENYL)METHOXY]CARBONYL}AMINO)IMINO]BUTANAMIDE exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to other similar compounds, (3E)-N-(2-CHLOROPHENYL)-3-[({[(4-METHOXYPHENYL)METHOXY]CARBONYL}AMINO)IMINO]BUTANAMIDE stands out due to its unique structural features and reactivity. Similar compounds include other chlorophenyl and methoxyphenyl derivatives, which may share some chemical properties but differ in their specific applications and effects.

Properties

Molecular Formula

C19H20ClN3O4

Molecular Weight

389.8 g/mol

IUPAC Name

(4-methoxyphenyl)methyl N-[(E)-[4-(2-chloroanilino)-4-oxobutan-2-ylidene]amino]carbamate

InChI

InChI=1S/C19H20ClN3O4/c1-13(11-18(24)21-17-6-4-3-5-16(17)20)22-23-19(25)27-12-14-7-9-15(26-2)10-8-14/h3-10H,11-12H2,1-2H3,(H,21,24)(H,23,25)/b22-13+

InChI Key

CUHCKPZVCGBDEK-LPYMAVHISA-N

Isomeric SMILES

C/C(=N\NC(=O)OCC1=CC=C(C=C1)OC)/CC(=O)NC2=CC=CC=C2Cl

Canonical SMILES

CC(=NNC(=O)OCC1=CC=C(C=C1)OC)CC(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

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